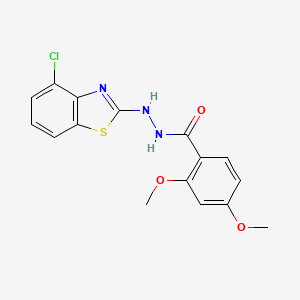

2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole (BTA) belongs to the heterocyclic class of bicyclic compounds . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Aplicaciones Científicas De Investigación

2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has been studied extensively for its potential as an anti-cancer drug. In vitro studies have shown that this compound is highly specific and selective for DHFR, and is able to inhibit the enzyme at very low concentrations. In addition, this compound has been used in laboratory experiments to study the role of DHFR in the metabolism of folate.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

Related compounds have been shown to inhibit cox enzymes , which are key players in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not detailed in the search results, it can be inferred from related compounds that it may impact the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting COX enzymes, the compound could disrupt this pathway, reducing the production of pro-inflammatory prostaglandins .

Result of Action

Based on the anti-inflammatory properties of related compounds , it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of pro-inflammatory prostaglandins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide in laboratory experiments has a number of advantages. First, this compound is highly specific and selective for DHFR, and is able to inhibit the enzyme at very low concentrations. Second, this compound is readily available and can be synthesized in a variety of ways. Finally, this compound is relatively inexpensive. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life and is rapidly metabolized by the body, making it difficult to maintain constant concentrations in vivo. In addition, this compound is not as effective in inhibiting DHFR as other inhibitors, such as methotrexate.

Direcciones Futuras

The potential of 2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide as an anti-cancer drug is still being explored. In particular, further research is needed to determine the optimal dose and duration of treatment with this compound, as well as to identify potential side effects. In addition, further research is needed to identify new synthesis methods for this compound, as well as to develop more effective inhibitors of DHFR. Finally, further research is needed to explore the potential of this compound as a tool for studying the role of DHFR in the metabolism of folate.

Métodos De Síntesis

2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can be synthesized in a number of ways, including the reaction of 2,6-difluorobenzohydrazide with 4-methoxy-1,3-benzothiazol-2-yl chloride in the presence of triethylamine. The reaction is typically carried out in an inert atmosphere at room temperature. The resulting product is a white solid with a melting point of 115-117 °C.

Propiedades

IUPAC Name |

2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-22-10-6-3-7-11-13(10)18-15(23-11)20-19-14(21)12-8(16)4-2-5-9(12)17/h2-7H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZHULPXNHZQDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)-2-methylphenyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6500236.png)

![2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6500241.png)

![2-fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6500247.png)

![2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide](/img/structure/B6500265.png)

![N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B6500273.png)

![3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6500275.png)

![N-cyclohexyl-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6500280.png)

![4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6500283.png)

![N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500295.png)

![N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500297.png)

![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500310.png)

![4-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500315.png)